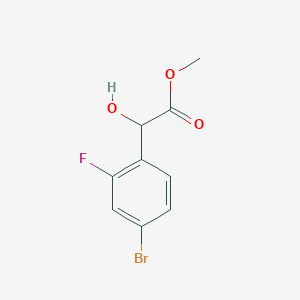
p-Methoxybenzyl tosylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Methoxybenzyl tosylate: is an organic compound commonly used in organic synthesis as a protecting group for alcohols and amines. The compound is derived from p-methoxybenzyl alcohol and p-toluenesulfonyl chloride. It is known for its stability under various reaction conditions and its ability to be selectively removed, making it a valuable tool in multi-step synthetic processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of p-methoxybenzyl tosylate typically involves the reaction of p-methoxybenzyl alcohol with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane. The general reaction scheme is as follows:
p-Methoxybenzyl alcohol+p-Toluenesulfonyl chloride→p-Methoxybenzyl tosylate+HCl
Industrial Production Methods: In industrial settings, the preparation of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the process.
Analyse Chemischer Reaktionen
Types of Reactions: p-Methoxybenzyl tosylate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the tosylate group is replaced by a nucleophile.
Oxidation Reactions: The compound can be oxidized to form p-methoxybenzaldehyde under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Oxidation: Reagents such as dichlorodicyanobenzoquinone (DDQ) are used for oxidative deprotection.
Major Products:
Substitution Reactions: The major products are the substituted derivatives where the tosylate group is replaced by the nucleophile.
Oxidation Reactions: The major product is p-methoxybenzaldehyde.
Wissenschaftliche Forschungsanwendungen
Chemistry: p-Methoxybenzyl tosylate is widely used as a protecting group in organic synthesis. It helps in the selective protection and deprotection of alcohols and amines, facilitating complex synthetic routes.
Biology and Medicine: In biological research, this compound is used in the synthesis of various bioactive molecules. Its ability to protect functional groups during multi-step synthesis is crucial in the preparation of pharmaceuticals and other biologically active compounds.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and intermediates. Its stability and ease of removal make it a valuable reagent in large-scale chemical manufacturing.
Wirkmechanismus
Protection Mechanism: The protection of alcohols and amines using p-methoxybenzyl tosylate follows the mechanism of the Williamson ether synthesis. The reaction involves the formation of an alkoxide intermediate, which undergoes nucleophilic substitution with p-methoxybenzyl chloride.
Deprotection Mechanism: The deprotection of this compound can be achieved through oxidative conditions using DDQ. The oxidation process involves the formation of a charge transfer complex, followed by hydrolysis to release the deprotected compound and p-methoxybenzaldehyde.
Vergleich Mit ähnlichen Verbindungen
Benzyl Tosylate: Similar to p-methoxybenzyl tosylate but lacks the methoxy group, making it less electron-donating.
Dimethoxybenzyl Tosylate: Contains additional methoxy groups, providing different reactivity and stability profiles.
Uniqueness: this compound is unique due to its electron-donating methoxy group, which enhances its stability and reactivity under specific conditions. This makes it a preferred choice for selective protection and deprotection in complex synthetic routes.
Conclusion
This compound is a versatile compound with significant applications in organic synthesis, biology, medicine, and industry. Its ability to protect and deprotect functional groups under mild conditions makes it an invaluable tool for chemists and researchers. The compound’s unique properties and reactivity distinguish it from similar compounds, highlighting its importance in scientific research and industrial applications.
Eigenschaften
IUPAC Name |
(4-methoxyphenyl)methyl 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4S/c1-12-3-9-15(10-4-12)20(16,17)19-11-13-5-7-14(18-2)8-6-13/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQFYVRPTXWDXKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6,6-Dimethyl-1-oxaspiro[2.6]nonane](/img/structure/B13565086.png)

![1H,2H,3H-pyrido[2,3-b][1,4]oxazin-7-aminedihydrochloride](/img/structure/B13565104.png)
![Tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-azaspiro[2.5]oct-6-ene-4-carboxylate](/img/structure/B13565108.png)

![5-Bromo-7-vinyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13565122.png)






![6-(1-{[(Tert-butoxy)carbonyl]amino}ethyl)pyridine-3-carboxylic acid](/img/structure/B13565157.png)

